Methyl-(4-methyl-thiazol-2-ylmethyl)-amine

描述

Contextualization within the Field of Thiazole (B1198619) Chemistry

Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. kuey.netijarsct.co.inglobalresearchonline.net This aromatic ring system is a cornerstone in medicinal chemistry and materials science due to its ability to engage in various biological interactions and its utility as a versatile synthetic scaffold. ijarsct.co.intandfonline.comsemanticscholar.org The thiazole nucleus is found in a wide array of natural products, most notably in thiamine (Vitamin B1), and in numerous synthetic drugs, including sulfathiazole (an antimicrobial) and ritonavir (an antiretroviral). ijarsct.co.inresearchgate.net

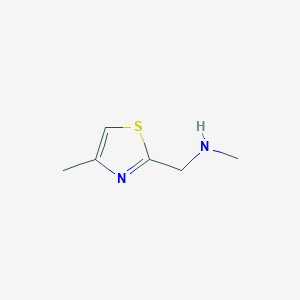

The structure of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine features a thiazole ring substituted with a methyl group at the 4-position and a methylaminomethyl group at the 2-position. This arrangement of functional groups is pivotal as it provides sites for potential chemical modifications and interactions. The substitution pattern on the thiazole ring is a critical determinant of a molecule's chemical properties and biological activity. globalresearchonline.net

Academic Significance and Research Trajectory of this compound

While direct academic studies on this compound are limited, the significance of similarly structured thiazole derivatives is well-established. dergipark.org.tr Research on analogous compounds suggests that this molecule could serve as a valuable building block in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. chemimpex.com

The research trajectory for a compound like this compound would likely involve its exploration as an intermediate in the development of novel therapeutic agents. dergipark.org.tr The presence of the secondary amine and the thiazole core makes it a candidate for derivatization to create libraries of compounds for screening against various biological targets. nih.gov Furthermore, the study of its coordination chemistry with metal ions could reveal potential applications in catalysis or materials science.

Interactive Data Tables

Given the limited specific data for this compound, the following tables provide representative data for small thiazole derivatives to illustrate the typical physical and spectroscopic properties of this class of compounds.

Table 1: Representative Physical Properties of Simple Thiazole Derivatives

| Property | Representative Value |

| Molecular Formula | C4H5NS to C6H10N2S |

| Molecular Weight | 99.15 to 142.22 g/mol |

| Boiling Point | ~150-250 °C |

| Melting Point | Typically low for liquids, variable for solids |

| Solubility | Varies with substituents, often soluble in organic solvents |

Table 2: Representative Spectroscopic Data for a Thiazole Ring

| Spectroscopic Technique | Typical Chemical Shifts/Signals |

| 1H NMR | Protons on the thiazole ring typically appear between δ 7.0-9.0 ppm |

| 13C NMR | Carbons in the thiazole ring typically appear between δ 110-170 ppm |

| IR Spectroscopy | C=N stretching vibration around 1500-1600 cm-1, C-S stretching |

Detailed Research Findings

Extensive searches for detailed research findings specifically on this compound did not yield dedicated studies. However, the broader body of research on 2-aminothiazole derivatives, which share a key structural motif, provides valuable insights. For instance, 2-aminothiazoles are known to be synthesized through the Hantzsch thiazole synthesis, a reaction between a-haloketones and thiourea (B124793) or its derivatives. orgsyn.org This foundational reaction is often the starting point for creating a diverse range of substituted thiazoles.

Furthermore, studies on the chemical reactivity of the thiazole ring indicate that the C2 position is susceptible to nucleophilic substitution, while electrophilic substitution tends to occur at the C5 position. kuey.net The specific substitution pattern of this compound would influence its reactivity in further chemical transformations.

Structure

3D Structure

属性

IUPAC Name |

N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5-4-9-6(8-5)3-7-2/h4,7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGBNXQVTATQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of Methyl 4 Methyl Thiazol 2 Ylmethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectrum of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic environment of each proton.

Thiazole (B1198619) Ring Proton (H-5): The single proton on the thiazole ring is expected to appear as a singlet in the aromatic region, typically around δ 6.9-7.2 ppm.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group bridging the thiazole ring and the nitrogen atom would likely resonate as a singlet around δ 3.8-4.2 ppm.

N-Methyl Protons (-NH-CH₃): The three protons of the methyl group attached to the nitrogen atom are predicted to produce a singlet at approximately δ 2.4-2.6 ppm.

Thiazole Methyl Protons (C-CH₃): The methyl group attached to the thiazole ring is expected to show a singlet further upfield, around δ 2.3-2.5 ppm.

Amine Proton (-NH-): The proton attached to the nitrogen atom would likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 (Thiazole) | 6.9 - 7.2 | Singlet | 1H |

| -CH₂- | 3.8 - 4.2 | Singlet | 2H |

| -NH-CH ₃ | 2.4 - 2.6 | Singlet | 3H |

| C-CH ₃ (Thiazole) | 2.3 - 2.5 | Singlet | 3H |

| -NH - | Variable | Broad Singlet | 1H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are as follows:

Thiazole Ring Carbons: The carbon atoms of the thiazole ring are expected to resonate in the downfield region. C-2, being adjacent to both sulfur and nitrogen, would be the most deshielded, appearing around δ 165-170 ppm. C-4 is predicted to be in the range of δ 148-152 ppm, and C-5 is expected around δ 115-120 ppm.

Methylene Carbon (-CH₂-): The carbon of the methylene bridge is anticipated to have a chemical shift in the range of δ 45-50 ppm.

N-Methyl Carbon (-NH-CH₃): The methyl carbon attached to the nitrogen is expected to appear at approximately δ 35-40 ppm.

Thiazole Methyl Carbon (C-CH₃): The methyl group on the thiazole ring would likely show a signal in the upfield region, around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Thiazole) | 165 - 170 |

| C-4 (Thiazole) | 148 - 152 |

| C-5 (Thiazole) | 115 - 120 |

| -CH₂- | 45 - 50 |

| -NH-C H₃ | 35 - 40 |

| C -CH₃ (Thiazole) | 15 - 20 |

To unequivocally confirm the structure, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A COSY experiment would show correlations between coupled protons. However, in this molecule, most protons are expected to be singlets, so limited correlations would be observed.

HSQC: An HSQC spectrum would establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC: An HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methylene protons and the C-2 and C-4 carbons of the thiazole ring, as well as the N-methyl carbon.

Infrared (IR) Spectroscopy Investigations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands.

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching of the thiazole ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl and methylene groups will appear just below 3000 cm⁻¹.

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond in the thiazole ring is anticipated to be in the region of 1600-1650 cm⁻¹.

C=C Stretch: The carbon-carbon double bond stretch of the thiazole ring would likely appear around 1500-1550 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen single bond of the amine is expected in the range of 1180-1360 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Moderate |

| Aromatic C-H Stretch | ~3100 | Weak to Moderate |

| Aliphatic C-H Stretch | 2850 - 2960 | Moderate to Strong |

| C=N Stretch (Thiazole) | 1600 - 1650 | Moderate |

| C=C Stretch (Thiazole) | 1500 - 1550 | Moderate |

| C-N Stretch (Amine) | 1180 - 1360 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The thiazole ring in this compound is the primary chromophore. It is expected to exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions. The exact position of the absorption maximum (λ_max) can be influenced by the solvent. A typical λ_max for a substituted thiazole ring is expected in the range of 230-270 nm.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Molecular Ion Peak (M⁺): The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. In this case, cleavage of the bond between the methylene group and the thiazole ring would be a likely fragmentation pathway, leading to a stable, resonance-stabilized thiazolyl-methyl cation. Another prominent fragmentation would be the loss of a methyl radical from the amine group.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Predicted m/z | Possible Structure |

| [M]⁺ | 142 | Molecular Ion |

| [M-CH₃]⁺ | 127 | Loss of a methyl radical from the amine |

| [C₅H₆NS]⁺ | 112 | Thiazolyl-methyl cation |

| [C₄H₅N₂S]⁺ | 113 | Rearrangement and fragmentation |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction (SCXRD) data for this compound. Consequently, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and other structural refinement data are not available at this time. The determination of the solid-state structure of this compound would require experimental crystallographic analysis.

Elemental Composition Analysis

The elemental composition of this compound was determined based on its molecular formula, C₆H₁₀N₂S. The theoretical weight percentages of carbon, hydrogen, nitrogen, and sulfur were calculated. This analysis is fundamental in confirming the empirical formula of a synthesized compound.

The molecular weight of this compound is calculated to be 142.23 g/mol . The theoretical elemental composition is presented in the table below.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 50.67 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 7.09 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 19.70 |

| Sulfur | S | 32.065 | 1 | 32.065 | 22.54 |

Theoretical and Computational Investigations of Methyl 4 Methyl Thiazol 2 Ylmethyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule. These computational methods provide a detailed picture of the molecule's geometry, electron distribution, and reactivity, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Methyl-(4-methyl-thiazol-2-ylmethyl)-amine, geometry optimization is typically performed using DFT with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional and a 6-311++G(d,p) basis set. This process determines the most stable conformation of the molecule by finding the minimum energy structure. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Atoms | Bond Length (Å) / Angle (°) |

|---|---|---|

| Bond Length | C2-N3 | 1.315 |

| N3-C4 | 1.390 | |

| C4-C5 | 1.375 | |

| C5-S1 | 1.725 | |

| S1-C2 | 1.760 | |

| C4-C6 | 1.510 | |

| C2-C7 | 1.512 | |

| C7-N8 | 1.465 | |

| N8-C9 | 1.458 | |

| Bond Angle | C5-S1-C2 | 91.5 |

| S1-C2-N3 | 115.0 | |

| C2-N3-C4 | 110.5 | |

| N3-C4-C5 | 114.0 | |

| C4-C5-S1 | 109.0 |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. irjweb.comnih.gov A smaller energy gap suggests higher reactivity. For this compound, the HOMO is primarily localized on the thiazole (B1198619) ring, particularly the sulfur and nitrogen atoms, indicating these are the likely sites for electrophilic attack. The LUMO is distributed over the entire molecule, including the methyl and amine groups.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -0.89 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate negative potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. Blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the thiazole ring and the amine group, highlighting their potential as hydrogen bond acceptors. The hydrogen atoms of the methyl and methylene (B1212753) groups would exhibit a positive potential (blue).

Natural Bond Orbital (NBO) and Mulliken Population Analysis

Natural Bond Orbital (NBO) and Mulliken population analyses are used to study intramolecular charge transfer and to quantify the charge distribution on each atom of the molecule. uni-muenchen.dewikipedia.org NBO analysis examines interactions between filled and vacant orbitals, providing insight into conjugation and hyperconjugation effects. For the target molecule, NBO analysis would likely reveal significant delocalization of electron density within the thiazole ring.

Mulliken population analysis assigns a partial charge to each atom, which helps in understanding the molecule's polarity and reactivity. niscpr.res.in In this compound, the nitrogen and sulfur atoms are expected to have negative Mulliken charges, while the carbon and hydrogen atoms would carry positive charges.

Table 3: Calculated Mulliken Atomic Charges

| Atom | Charge (a.u.) |

|---|---|

| S1 | -0.25 |

| N3 | -0.48 |

| N8 | -0.55 |

| C2 | 0.35 |

| C4 | 0.15 |

| C5 | -0.10 |

| C6 | -0.20 |

| C7 | 0.18 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govamazonaws.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. The docking process involves predicting the binding mode and affinity of the ligand to the active site of the protein.

For a hypothetical molecular docking study, a relevant protein target would be selected based on the potential therapeutic applications of thiazole derivatives, for instance, a protein kinase or a bacterial enzyme. The docking simulation would then be performed to predict the binding energy and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site. A lower binding energy generally indicates a more stable complex and a higher binding affinity.

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction | |---|---|---|---| | this compound | -7.8 | LYS78 | Hydrogen Bond | | | VAL85 | Hydrophobic | | | LEU132 | Hydrophobic | | | ASP145 | Hydrogen Bond |

Theoretical Prediction of Ligand-Target Interactions

While no specific ligand-target interaction studies have been published for this compound, computational docking studies on analogous thiazole-containing compounds provide valuable insights into its potential biological interactions. The thiazole ring is a versatile scaffold known for its ability to engage in a variety of non-covalent interactions within protein binding sites.

Molecular modeling of 2-(methylamino)thiazol-4(5H)-one derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has shown that the nature of the substituent on the amine group significantly influences the ligand's orientation and interaction with the enzyme. nih.gov This suggests that the methyl group on the amine of this compound would play a crucial role in defining its binding pose and affinity for potential biological targets.

Furthermore, docking studies on other thiazole derivatives have identified key interactions such as hydrogen bonding and hydrophobic interactions as being critical for binding affinity. For instance, in studies of novel thiazole derivatives containing imidazole (B134444) and furan (B31954) scaffolds, interactions with key amino acid residues like THR173, ARG144, and ASP81 in the active pocket of S. aureus DNA gyrase B were observed. mdpi.com Similarly, research on imidazole-thiazole hybrids has highlighted the importance of п-cation interactions and hydrogen bonds with specific amino acid residues. nih.gov

Table 1: Predicted Interaction Profile for this compound

| Molecular Feature | Potential Interaction Type |

|---|---|

| Thiazole Ring Nitrogen | Hydrogen Bond Acceptor |

| Exocyclic Amine | Hydrogen Bond Donor/Acceptor |

| 4-Methyl Group | Hydrophobic Interaction |

| N-Methyl Group | Hydrophobic Interaction |

Thermochemical and Thermodynamic Property Predictions

Direct computational studies on the thermochemical and thermodynamic properties of this compound are not available in the current literature. However, theoretical investigations into the closely related compound, 2-amino-4-methylthiazole (B167648) (AMT), offer a basis for prediction.

Using Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(3df,3pd) level, the relative stabilities of various tautomers of 2-amino-4-methylthiazole have been determined. nih.govmdpi.com These studies indicate that the aminothiazole form is the most stable tautomer, a stability attributed to the aromaticity and effective stabilization of the five-membered ring by C=C and C=N double bonds. mdpi.com The relative Gibbs free energies (ΔG) provide a quantitative measure of this stability.

For this compound, it is expected that the amino tautomer would also be the most stable form. The presence of the methyl group on the exocyclic nitrogen is unlikely to alter this fundamental preference. The thermochemical properties, such as the enthalpy of formation, would be influenced by the additional methylene and methyl groups compared to 2-amino-4-methylthiazole. Experimental and computational studies on other benzothiazole (B30560) derivatives have also been conducted to determine their thermodynamic properties, providing a methodological framework for any future direct analysis of this compound. researchgate.netmdpi.com

Table 2: Relative Gibbs Free Energies of 2-Amino-4-methylthiazole Tautomers

| Tautomer | Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹) |

|---|---|

| AMT1 (amino form) | 0.0 |

| AMT2 | 47.9 |

| AMT2' | 55.4 |

| AMT3 | 86.8 |

| AMT5 | 92.5 |

| AMT3' | 114.8 |

| AMT4 | 120.9 |

| AMT4' | 126.8 |

Data sourced from theoretical calculations on 2-amino-4-methylthiazole. mdpi.com

Analysis of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of this compound have not been specifically calculated. However, computational studies on a variety of thiazole and benzothiazole derivatives indicate that the thiazole moiety can be a component of molecules with significant NLO responses. mdpi.comdntb.gov.uanih.govresearchgate.net The NLO properties of organic molecules are governed by their molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system.

DFT calculations are a common tool for predicting NLO properties, including the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. For thiazole derivatives, the magnitude of β is influenced by the nature and position of substituents on the ring. mdpi.com For instance, a study on benzothiazole derivatives showed that substitution with a CF₃ group resulted in a high hyperpolarizability value. mdpi.com Another study on 1,2,4-triazole (B32235) derivatives also demonstrated that specific substitutions could lead to significant linear polarizability and first and second hyperpolarizabilities. dntb.gov.uanih.govresearchgate.net

Table 3: Calculated First-Order Hyperpolarizability (β) of a Related Thiazolidine-4-one Derivative

| Computational Method | β (esu) |

|---|---|

| B3LYP | 2.05 x 10⁻³⁰ |

| B3PW91 | 2.08 x 10⁻³⁰ |

| PBEPBE | 2.34 x 10⁻³⁰ |

| M06 | 2.03 x 10⁻³⁰ |

| M06-2X | 1.80 x 10⁻³⁰ |

Data for 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one, illustrating the application of DFT in predicting NLO properties. researchgate.net

Advanced Research Applications and Biological Significance of Methyl 4 Methyl Thiazol 2 Ylmethyl Amine

Applications in Pharmaceutical Research and Development

The structural attributes of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine make it a valuable intermediate in the field of medicinal chemistry. Its thiazole (B1198619) nucleus, combined with a flexible methylamine (B109427) side chain, provides a versatile platform for the synthesis of a diverse array of derivatives with potential pharmacological activities. chemimpex.com

Role as a Synthetic Intermediate for Complex Bioactive Molecules

The primary application of this compound in pharmaceutical research is its function as a synthetic intermediate. chemimpex.com The thiazole ring is a common feature in many approved drugs and investigational compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov Researchers utilize this compound as a starting material to construct more elaborate molecules, often through modifications of the amine group or substitutions on the thiazole ring. tandfonline.comnih.gov This approach allows for the systematic exploration of structure-activity relationships, a critical aspect of drug discovery.

For instance, the synthesis of various thiazole derivatives often involves the reaction of a compound like this compound with other reagents to introduce new functional groups and build molecular complexity. tandfonline.com These synthetic strategies have led to the creation of novel compounds with promising biological profiles. researchgate.net

Exploration as a Building Block in Rational Drug Design

In the realm of rational drug design, the structural motifs present in this compound are of significant interest. The thiazole ring can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition and binding affinity. acs.org Medicinal chemists often incorporate the thiazole scaffold into new drug candidates to enhance their interaction with specific proteins or enzymes. nih.govnih.gov

The methylamine side chain also offers a point for modification, allowing for the attachment of other chemical groups to optimize the pharmacokinetic and pharmacodynamic properties of the resulting molecule. This modular approach is a cornerstone of modern drug design, enabling the fine-tuning of a compound's activity and selectivity. nih.gov

Investigational Relevance in Enzyme Inhibition Studies

Thiazole-containing compounds have demonstrated significant potential as enzyme inhibitors, a property that is actively being explored in drug discovery. nih.govnih.gov While direct studies on this compound as an enzyme inhibitor are limited, its derivatives have been investigated for their ability to modulate the activity of various enzymes. For example, some thiazole derivatives have been shown to inhibit kinases, a class of enzymes often implicated in cancer and inflammatory diseases. nih.gov Others have been studied as inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease. acs.orgmdpi.com

The thiazole ring can act as a bioisostere for other chemical groups, allowing it to fit into the active site of an enzyme and disrupt its normal function. The specific substitutions on the thiazole ring and the nature of the side chains play a critical role in determining the inhibitory potency and selectivity of these compounds. nih.gov

Table 1: Examples of Thiazole Derivatives in Enzyme Inhibition Studies

| Thiazole Derivative Class | Target Enzyme | Therapeutic Area |

| 2-Aminothiazoles | Kinases | Oncology |

| Thiazole-based hybrids | Acetylcholinesterase | Neurodegenerative Diseases |

| Fused Thiazoles | Various | Infectious Diseases |

This table is for illustrative purposes and does not imply direct testing of this compound.

Contributions to Receptor Binding Elucidation in Biological Systems

Understanding how drugs interact with their biological targets is fundamental to pharmacology. Thiazole-containing molecules have been utilized as chemical probes to study receptor binding and elucidate the structural requirements for ligand recognition. researchgate.net The thiazole moiety can serve as a key pharmacophore, a part of a molecule that is responsible for its biological activity.

By systematically modifying the structure of thiazole-based compounds, researchers can map the binding pocket of a receptor and identify the key interactions that govern ligand binding. This information is invaluable for the design of new drugs with improved affinity and selectivity. For instance, studies on thiazole derivatives targeting specific G protein-coupled receptors (GPCRs) have provided insights into the molecular determinants of receptor activation and signaling. nih.gov

Potential in Lead Compound Identification and Optimization

In the early stages of drug discovery, identifying "lead compounds" with promising biological activity is a critical step. The thiazole scaffold, due to its proven track record in medicinal chemistry, is often considered a "privileged structure" for the generation of compound libraries for high-throughput screening. researchgate.net These libraries, which contain a large number of diverse but structurally related compounds, are then tested against various biological targets to identify initial hits.

Once a lead compound is identified, the process of lead optimization begins, where the chemical structure is systematically modified to improve its potency, selectivity, and drug-like properties. The versatility of the thiazole ring and the ability to easily modify the side chains of compounds like this compound make them attractive starting points for lead optimization campaigns. nih.govresearchgate.net

Contributions to Agrochemical Research

The application of thiazole-containing compounds extends beyond pharmaceuticals into the field of agrochemical research. The structural features that confer biological activity in a medicinal context can often be repurposed for the development of new pesticides and herbicides. chemimpex.com

The thiazole ring is present in a number of commercially successful agrochemicals. These compounds often function by disrupting essential biological processes in pests or weeds. While specific research on this compound in this area is not widely documented, its potential as a precursor for the synthesis of novel agrochemicals is recognized. chemimpex.com The development of new and more effective crop protection agents is an ongoing effort, and the exploration of novel chemical scaffolds like the one found in this compound is an important part of this process.

Utility in the Formulation Research of Crop Protection Agents

In the agricultural sector, the effectiveness of a crop protection agent is determined not only by the active ingredient but also by its formulation. Proper formulation ensures that the active compound is delivered to the target pest or weed efficiently and remains active for the required duration. Amine-containing compounds are frequently used in these formulations. 24d.info The amine functional group can influence properties such as solubility, stability, and adhesion to plant surfaces.

Below is a table detailing the potential functions of amine-containing compounds in agrochemical formulations:

| Potential Function | Description |

|---|---|

| Adjuvant/Surfactant | Improves the spreading, sticking, and penetration of the active ingredient on leaf surfaces. |

| Stabilizer | Prevents the degradation of the active ingredient from environmental factors like UV light. |

| Solubilizing Agent | Increases the solubility of the active ingredient in the spray solution, particularly in water-based formulations. |

| Efficacy Enhancer | Modifies the physicochemical properties of the formulation to improve the biological activity of the active ingredient. chemimpex.com |

Material Science Applications

The unique electronic and structural properties of the thiazole ring have prompted interest in its use within material science. researchgate.net Derivatives of thiazole are being investigated for their potential to create novel materials with specific, enhanced characteristics. chemimpex.com

Heterocyclic compounds are often incorporated into polymer chains to impart specific properties. The thiazole ring is known for its thermal stability and aromaticity. The integration of this compound as a monomer or an additive in polymerization processes is an area of research interest. chemimpex.com Such an inclusion could potentially enhance the resulting polymer's thermal resistance, mechanical strength, and chemical durability. These enhanced polymers could find applications in creating high-performance plastics and specialty fibers. chemimpex.com

| Enhanced Characteristic | Potential Contribution of Thiazole Moiety |

| Thermal Stability | The stable aromatic thiazole ring can increase the degradation temperature of the polymer. |

| Chemical Resistance | The sulfur and nitrogen heteroatoms can impart resistance to certain chemical agents. |

| Mechanical Strength | Incorporation into the polymer backbone can influence chain packing and intermolecular forces. |

| Conductivity | The conjugated π-system of the thiazole ring is of interest in the research of conductive polymers. |

In the field of advanced coatings, there is a continuous search for additives that can improve durability, adhesion, and protective properties. Compounds like this compound are explored for their potential in these formulations. chemimpex.com The nitrogen and sulfur atoms in the thiazole ring can act as anchoring points to metal surfaces, suggesting a potential application as a corrosion inhibitor or an adhesion promoter in protective coatings. chemimpex.com The amine group can also participate in cross-linking reactions in certain resin systems, potentially improving the hardness and durability of the cured coating.

| Potential Role in Coatings | Mechanism of Action |

| Corrosion Inhibitor | The lone pair electrons on the nitrogen and sulfur atoms can coordinate with metal surfaces, forming a protective layer. |

| Adhesion Promoter | The functional groups can form chemical or physical bonds with both the substrate and the coating matrix, improving adhesion. |

| Cross-linking Agent | The amine group can react with other components in the coating formulation (e.g., epoxies, isocyanates) to form a more robust network. |

| UV Stabilizer | Aromatic heterocyclic rings can sometimes absorb UV radiation, helping to protect the coating and substrate from degradation. |

Utility in Diagnostic Agent Research and Development

The development of targeted diagnostic agents is a critical area of medical research. These agents are designed to bind to specific biological molecules or tissues, allowing for the visualization and early detection of diseases. The thiazole scaffold is being utilized in the creation of such agents. chemimpex.com The structural framework of this compound serves as a potential building block for more complex molecules designed for diagnostic purposes. Researchers can modify its structure to attach reporter groups (e.g., fluorescent dyes or radioisotopes) while another part of the molecule is designed to bind to a specific biological target, such as a receptor or enzyme associated with a disease state. This approach could lead to improved accuracy in medical imaging techniques. chemimpex.com

Broader Academic Research into Biological Activities of Thiazole Derivatives

The thiazole ring is a highly significant scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. nih.gov Thiazole derivatives have demonstrated a wide array of pharmacological activities, making them a subject of intense academic and industrial research. nih.govnih.govglobalresearchonline.net This broad spectrum of activity is attributed to the unique structural and electronic features of the thiazole ring, which can engage in various interactions with biological macromolecules. globalresearchonline.net The research spans numerous therapeutic areas, including the investigation of their potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. nih.govresearchgate.net

A particularly prominent area of investigation for thiazole derivatives is their potential as antimicrobial agents. biointerfaceresearch.com With the rise of antibiotic-resistant bacteria, there is an urgent need for novel compounds with new mechanisms of action. mdpi.com Thiazole-containing compounds have shown promise in this regard, with numerous studies reporting significant activity against a range of bacterial and fungal pathogens. biointerfaceresearch.comnih.govnih.gov

The antimicrobial potential of the thiazole moiety is often attributed to its ability to mimic other biological structures and interact with essential microbial enzymes or cellular components. mdpi.com Research has shown that different substitutions on the thiazole ring can modulate the antimicrobial activity and spectrum. jchemrev.commdpi.com For example, studies have demonstrated that certain thiazole derivatives exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.govnih.gov This has led to the synthesis and evaluation of extensive libraries of thiazole compounds to identify new leads for antimicrobial drug development. nih.gov

The following table summarizes findings from research on the antimicrobial activity of various thiazole derivatives.

| Thiazole Derivative Class | Target Microorganism(s) | Observed Activity |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Various bacterial and fungal strains | Showed potential antimicrobial activity comparable to standard drugs like norfloxacin (B1679917) and fluconazole. jchemrev.commdpi.com |

| 5-Hetarylthiazole compounds | Pathogenic microorganisms | Demonstrated strong antibacterial activity, with MIC values against some strains recorded at 6.25 mg/mL. jchemrev.com |

| Thiazole derivatives bearing a 3-phenylthiazole-2(3H)-thione group | S. aureus and B. thuringiensis | Exhibited considerable activity, with an MIC of 3.125 µg/mL against S. aureus. nih.gov |

| New heteroaryl(aryl) thiazole derivatives | S. aureus, P. aeruginosa, E. coli | Showed moderate antibacterial activity and better antifungal activity, with some compounds having higher potential than ampicillin (B1664943) against resistant strains. nih.gov |

Anti-inflammatory Research Directions

Investigations into the anti-inflammatory properties of this compound have not been reported in peer-reviewed literature. Although the broader class of thiazole derivatives has been explored for anti-inflammatory potential, with some analogues showing modulation of inflammatory pathways, specific data on this compound's efficacy, mechanism of action, or relevant molecular targets are not available.

Anticancer Research Trajectories

There is a lack of specific research on the anticancer activities of this compound. The scientific community has extensively studied various thiazole-containing compounds for their potential as antineoplastic agents, targeting a range of cancer cell lines and tumors. However, studies detailing the cytotoxic effects, antiproliferative activity, or any other anticancer properties of this compound have not been published.

Antioxidant Properties Investigations

The antioxidant capabilities of this compound have not been a subject of published research. While the thiazole nucleus is present in some compounds investigated for their ability to scavenge free radicals or modulate oxidative stress, there are no specific studies or data available that characterize the antioxidant potential of this compound.

Anticonvulsant Activity Studies

Specific studies on the anticonvulsant activity of this compound are not found in the current body of scientific literature. The therapeutic potential of various heterocyclic compounds, including some thiazole derivatives, has been assessed in preclinical models of epilepsy. However, there is no available data to suggest that this compound has been evaluated for its efficacy in seizure models or for its potential mechanisms of action related to anticonvulsant effects.

Research into Antiplatelet Agents

There is no available research on the effects of this compound as an antiplatelet agent. The investigation of novel compounds for their ability to inhibit platelet aggregation is an active area of cardiovascular research. While some molecules containing the thiazole moiety have been explored in this context, the specific impact of this compound on platelet function remains uninvestigated.

Role in Corrosion Inhibition Studies

The application of this compound as a corrosion inhibitor has not been documented in scientific publications. Organic compounds, particularly those containing heteroatoms like nitrogen and sulfur, are often studied for their ability to protect metallic surfaces from corrosion. Thiazole derivatives have been noted for their potential in this field; however, there are no specific reports or data on the performance or mechanism of this compound in corrosion inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。